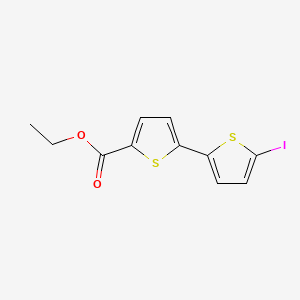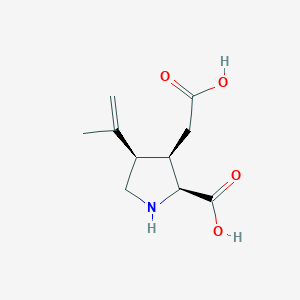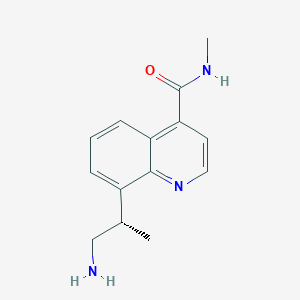
2-(6-bromo-2-methoxypyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a methoxy group on the pyridine ring, along with an acetic acid moiety, makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: 2-(6-Hydroxy-2-methoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Methoxypyridin-3-yl)acetic acid.
Substitution: 2-(6-Amino-2-methoxypyridin-3-yl)acetic acid.
Applications De Recherche Scientifique
2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid depends on its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The acetic acid moiety can act as a proton donor or acceptor, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Bromopyridin-3-yl)acetic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-(6-Methoxypyridin-3-yl)acetic acid: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
2-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the methoxy group in 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-(6-bromo-2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-5(4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
CAUCCTDRHUAYFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


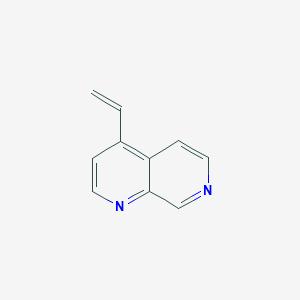
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
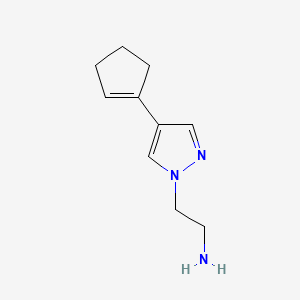
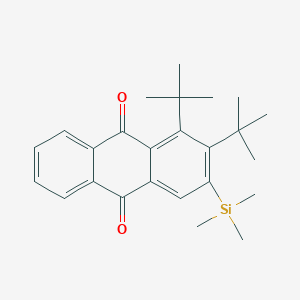
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
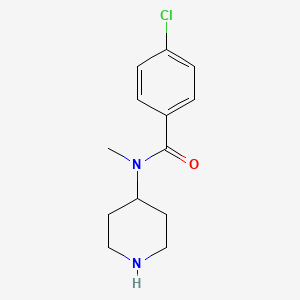
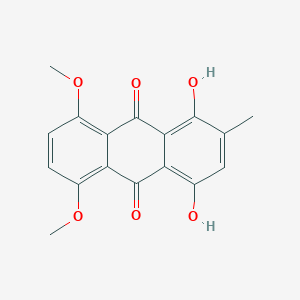
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
